molecular formula C9H18N2O3 B12009595 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate CAS No. 71649-29-1

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Cat. No.: B12009595
CAS No.: 71649-29-1
M. Wt: 202.25 g/mol
InChI Key: BEBULARNHRENRL-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a hydroxy-methylpropyl group and a carboxylate ester. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate typically involves the reaction of piperazine with 2-hydroxy-2-methylpropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+2-Hydroxy-2-methylpropyl chloroformate2-Hydroxy-2-methylpropyl piperazine-1-carboxylate+HCl\text{Piperazine} + \text{2-Hydroxy-2-methylpropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Piperazine+2-Hydroxy-2-methylpropyl chloroformate→2-Hydroxy-2-methylpropyl piperazine-1-carboxylate+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification processes such as crystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-Keto-2-methylpropyl piperazine-1-carboxylate or 2-Carboxy-2-methylpropyl piperazine-1-carboxylate.

    Reduction: 2-Hydroxy-2-methylpropyl piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylate groups can form hydrogen bonds and ionic interactions, facilitating binding to target molecules. The piperazine ring can also participate in various chemical interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl piperazine-1-carboxylate
  • 2-Methylpropyl piperazine-1-carboxylate
  • 2-Hydroxy-2-methylpropyl piperidine-1-carboxylate

Uniqueness

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is unique due to the presence of both a hydroxy group and a carboxylate ester on the piperazine ring. This combination of functional groups provides a distinct set of chemical properties, making it versatile for various applications. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, enhancing its solubility and reactivity in different environments.

Properties

IUPAC Name

(2-hydroxy-2-methylpropyl) piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,13)7-14-8(12)11-5-3-10-4-6-11/h10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBULARNHRENRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992230
Record name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71649-29-1
Record name 1-Piperazinecarboxylic acid, 2-hydroxy-2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71649-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071649291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
Source EPA DSSTox
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Record name 2-hydroxy-2-methylpropyl piperazine-1-carboxylate
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